8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride
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Overview
Description
8-Amino-3-methyl-1,3-diazaspiro[45]decane-2,4-dione;hydrochloride is a synthetic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamines with carbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties .
Scientific Research Applications
8-Amino-3-methyl-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar in structure but lacks the amino group, which may result in different chemical and biological properties.
3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar structure with the amino group at a different position, leading to variations in reactivity and applications.
Uniqueness
8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical properties and potential for diverse applications in research and industry .
Properties
IUPAC Name |
8-amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-12-7(13)9(11-8(12)14)4-2-6(10)3-5-9;/h6H,2-5,10H2,1H3,(H,11,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFELUUOCWATOFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCC(CC2)N)NC1=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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